molecular formula C25H25N3O4S B6570437 N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 946210-97-5

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No. B6570437
CAS RN: 946210-97-5
M. Wt: 463.6 g/mol
InChI Key: YLBQKNIKKRXECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a chemical compound with the molecular formula C26 H27 N3 O4 S . It has a molecular weight of 477.58 . The compound is achiral .


Molecular Structure Analysis

The compound has a complex structure that includes a benzoyl group, a tetrahydroquinoline ring, a sulfamoyl group, and a phenylpropanamide group . The compound’s structure can be represented by the SMILES notation: CC©C(Nc1ccc(cc1)S(Nc1ccc2c(CCCN2C(c2ccccc2)=O)c1)(=O)=O .


Physical And Chemical Properties Analysis

The compound has a logP value of 4.1648 and a logD value of 4.1625 . These values suggest that the compound is somewhat lipophilic, which could influence its behavior in biological systems. The compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors .

properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-24(29)26-20-10-13-22(14-11-20)33(31,32)27-21-12-15-23-19(17-21)9-6-16-28(23)25(30)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,27H,2,6,9,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBQKNIKKRXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.